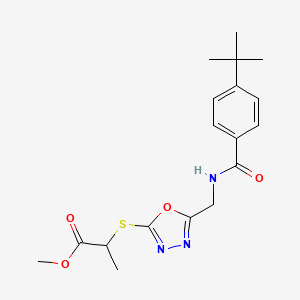

![molecular formula C22H29N3O3 B2824232 N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide CAS No. 872843-56-6](/img/structure/B2824232.png)

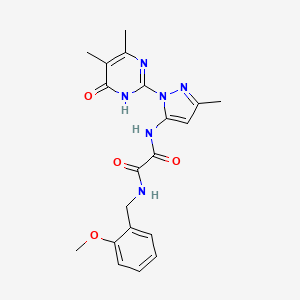

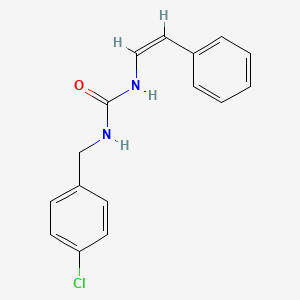

N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endogenous cannabinoid neurotransmitter, in the body. URB597 has been studied for its potential therapeutic applications in various neurological disorders and pain management.

科学的研究の応用

Molecular Structure and Dynamics

N,N-diethylacetamide has been the subject of structural and dynamic studies, revealing details about its gas phase structures and internal dynamics. Five stable conformers were identified, and the internal dynamics, including quadrupole hyperfine splittings and torsional fine splittings, were thoroughly investigated and assigned. These studies involved sophisticated techniques such as molecular beam Fourier-transform microwave spectroscopy and quantum chemical calculations, enhancing the understanding of the compound's molecular behavior (Kannengießer et al., 2014).

Synthesis and Antiallergic Potency

In the realm of medicinal chemistry, N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been synthesized, aiming to discover novel antiallergic compounds. The synthesis process involved several steps, including indolization under Fischer conditions and amidification. One particular compound in this series demonstrated significant antiallergic potency, being far more potent than the reference drug astemizole in certain assays. These findings underscore the potential of these acetamide derivatives in the development of new antiallergic agents (Menciu et al., 1999).

Chemical Oxidation and Reactions

The compound has been utilized in various chemical reactions and syntheses. For example, 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxoammonium tetrafluoroborate and its oxyl counterpart have been prepared and used as oxidizing agents, highlighting their significant role in the field of organic synthesis. These compounds have shown effectiveness in a range of applications, from stoichiometric oxidations of alcohols to oxidative cleavage of benzyl ethers. The preparation methods and applications of these compounds emphasize their importance and versatility in chemical processes (Tilley et al., 2012).

Antiarrhythmic Activities

Some newly synthesized tricyclic and tetracyclic thienopyridine derivatives have been evaluated for their antiarrhythmic activities. These compounds have shown high antiarrhythmic activities comparable with established drugs like Procaine amide and Lidocaine. The synthesis and evaluation of these derivatives indicate the potential of acetamide compounds in the development of new therapeutic agents (Abdel-Hafez et al., 2009).

特性

IUPAC Name |

N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3/c1-4-23(5-2)20(26)15-25-14-18(17-8-6-7-9-19(17)25)21(27)22(28)24-12-10-16(3)11-13-24/h6-9,14,16H,4-5,10-13,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXCQXDEUFTRLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

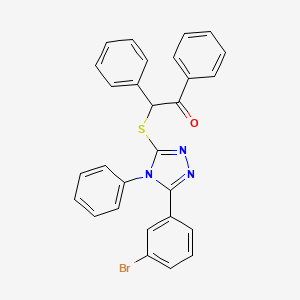

![7-benzyl-6-(indoline-1-carbonyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2824149.png)

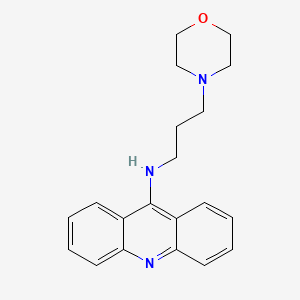

![2-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B2824153.png)

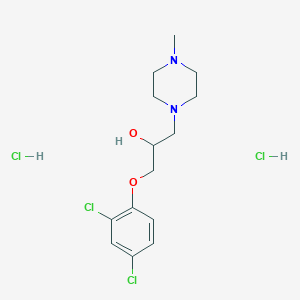

![2,2,2-trifluoro-1-[1-(4-methylcyclohexyl)-1H-pyrazol-4-yl]ethan-1-one, Mixture of diastereomers](/img/structure/B2824156.png)

![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2824161.png)

amine](/img/structure/B2824167.png)